molecular formula C11H11F5N2 B1406253 3-(3,3-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyridine CAS No. 1707367-42-7

3-(3,3-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyridine

Cat. No. B1406253
M. Wt: 266.21 g/mol
InChI Key: CTUQEGWHRQHMKX-UHFFFAOYSA-N
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Description

3-(3,3-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyridine, also known as DFP-10825, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism Of Action

3-(3,3-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyridine acts as a sigma-2 receptor agonist, which results in the modulation of various signaling pathways within cells. This can lead to changes in cellular processes such as apoptosis, calcium signaling, and protein synthesis.

Biochemical And Physiological Effects

Studies have shown that 3-(3,3-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyridine can induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. It has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 3-(3,3-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyridine has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of psychiatric disorders.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(3,3-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyridine in lab experiments is its high affinity and selectivity for the sigma-2 receptor, which allows for more specific targeting of cellular processes. However, one limitation of using 3-(3,3-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyridine is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 3-(3,3-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyridine. One area of interest is its potential use in cancer treatment, particularly in combination with other therapies. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the treatment of neurodegenerative diseases and psychiatric disorders. Finally, there is a need for the development of safer and more effective analogs of 3-(3,3-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyridine for use in clinical settings.

Scientific Research Applications

3-(3,3-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyridine has been shown to have potential applications in drug discovery and development, particularly in the field of neuroscience. It has been found to have high affinity and selectivity for the sigma-2 receptor, which is known to play a role in various physiological and pathophysiological processes, including cancer, neurodegenerative diseases, and psychiatric disorders.

properties

IUPAC Name

3-(3,3-difluoropiperidin-1-yl)-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F5N2/c12-10(13)3-1-5-18(7-10)9-6-17-4-2-8(9)11(14,15)16/h2,4,6H,1,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUQEGWHRQHMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CN=C2)C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001182643
Record name Pyridine, 3-(3,3-difluoro-1-piperidinyl)-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,3-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyridine

CAS RN

1707367-42-7
Record name Pyridine, 3-(3,3-difluoro-1-piperidinyl)-4-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707367-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-(3,3-difluoro-1-piperidinyl)-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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